Talaporfin sodium

Photodynamic Therapy Photosensitizer Tissue Penetration

Researchers needing effective PDT agents face a stark trade-off: first-generation porfimer sodium's prolonged skin phototoxicity requires weeks of light avoidance, delaying outpatient workflows. Talaporfin sodium directly resolves this. Quantified advantages from clinical and preclinical evidence include: • Rapid systemic clearance cuts photosensitivity risk to ~2 weeks, enabling outpatient protocols and improving patient compliance. • 100% complete response in CIN2-3 cervical PDT (Phase II), preserving fertility and avoiding obstetric risks of surgical conization. • Longer 664 nm activation wavelength penetrates deeper tissue than porfimer sodium's 630 nm, extending efficacy to esophageal, lung, and brain tumors. • X-ray activatable for radiodynamic therapy (RDT) in pancreatic and other deep-seated cancers where external light delivery is impractical. Global supply available for research and clinical development.

Molecular Formula C38H37N5Na4O9
Molecular Weight 799.7 g/mol
CAS No. 220201-34-3
Cat. No. B611132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalaporfin sodium
CAS220201-34-3
SynonymsLS11, LS-11, LS 11, ME2906, ME 2906, ME-2906, NPe6, mono-L-aspartyl chlorin e6, Talaporfin sodium, Laserphyrin
Molecular FormulaC38H37N5Na4O9
Molecular Weight799.7 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)NC(CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C38H41N5O9.4Na/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24;;;;/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52);;;;/q;4*+1/p-4/t18-,22-,30-;;;;/m0..../s1
InChIKeyJLWROAPZCOJYGT-OBJGRMLXSA-J
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBlack solid powder
SolubilitySoluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Talaporfin Sodium (CAS 220201-34-3): A Second-Generation Chlorin-Based Photosensitizer for Photodynamic Therapy (PDT)


Talaporfin sodium (mono-L-aspartyl chlorin e6, NPe6, LS11) is a water-soluble, second-generation photosensitizer belonging to the chlorin class [1]. Derived from chlorophyll-a, it functions by accumulating in tumor tissue and, upon activation by light at a specific wavelength (664 nm), generating cytotoxic singlet oxygen to induce localized cell death [2]. It is clinically approved in Japan for treating several cancers and is used extensively in PDT research [3].

Why Talaporfin Sodium is Not Interchangeable: Addressing the Clinical and Procurement Gaps of First-Generation PDT Agents


While several photosensitizers are available for PDT, the clinical utility of talaporfin sodium is rooted in specific physicochemical and pharmacokinetic properties that directly address the well-documented safety and logistical limitations of first-generation agents like porfimer sodium (Photofrin®) [1]. Attempting to substitute talaporfin sodium with a non-chlorin analog or an older-generation porphyrin introduces significant risks of prolonged cutaneous photosensitivity, necessitating extended patient hospitalization and dark room confinement, alongside suboptimal tissue penetration [2]. The following quantitative evidence demonstrates why talaporfin sodium is a scientifically distinct and clinically advantageous procurement choice.

Talaporfin Sodium (CAS 220201-34-3) Procurement Guide: Quantitative Evidence of Differentiation from Comparator Photosensitizers


Activation Wavelength and Tissue Penetration: Talaporfin Sodium vs. Porfimer Sodium

Talaporfin sodium is activated by a longer wavelength of light (664 nm) compared to the first-generation photosensitizer porfimer sodium (630 nm) [1]. This difference is significant because light absorption in tissue is wavelength-dependent; the longer the wavelength, the deeper the tissue penetration before significant scattering and absorption occur.

Photodynamic Therapy Photosensitizer Tissue Penetration

Reduction in Cutaneous Photosensitivity and Drug-Light Interval: Talaporfin Sodium vs. Porfimer Sodium

Talaporfin sodium is cleared from the body significantly faster than porfimer sodium, which directly translates to a dramatically shorter period of required light protection post-treatment [1]. This mitigates a major clinical burden associated with first-generation PDT.

Phototoxicity Pharmacokinetics Clinical Safety

Clinical Efficacy in Fertility Preservation: A Unique Application for Cervical Intraepithelial Neoplasia (CIN)

In a prospective multicenter Phase II trial for high-grade cervical intraepithelial neoplasia (CIN2-3), talaporfin-PDT demonstrated a 100% complete response (CR) rate in 77 evaluable patients [1]. Crucially, the procedure preserved cervical length, a key determinant of future obstetric outcomes, enabling subsequent full-term pregnancies in 8 patients. This is in stark contrast to the standard surgical treatment, conization, which is associated with an increased risk of miscarriage, preterm delivery, and low birth weight [1].

Gynecologic Oncology Fertility Preservation Cervical Dysplasia

Enhanced Oxidative and Immunogenic Response via Radiodynamic Therapy (RDT) Activation

Unlike many photosensitizers that are only activated by light, talaporfin sodium can also be activated by X-ray irradiation in a process known as radiodynamic therapy (RDT) [1]. In a pancreatic cancer xenograft model (MIA PaCa-2 cells), treatment with talaporfin sodium followed by fractionated X-ray (3 Gy daily for 3 days) significantly inhibited tumor growth compared to radiation therapy alone. RNA-seq analysis further revealed transcriptional signatures of oxidative stress and immune activation within the tumor microenvironment [1].

Radiodynamic Therapy Radiosensitizer Pancreatic Cancer

Dose-Dependent Apoptosis and Necrosis in Malignant Meningioma Cells: Sensitivity Profiling

In vitro PDT with talaporfin sodium (NPe6) on human malignant meningioma HKBMM cells induced a dose- and time-dependent decrease in cell viability. A concentration of 20 μg/ml NPe6 was required to induce a significant decrease in cell viability in HKBMM cells after 24 h of laser irradiation. Interestingly, these cells showed greater resistance to NPe6-PDT compared to the malignant glioma cell line U251, where similar effects were observed at lower concentrations [1].

Malignant Meningioma Apoptosis Necrosis

Talaporfin Sodium Application Scenarios: Optimal Use Cases Defined by Comparative Evidence


Fertility-Sparing Treatment for High-Grade Cervical Dysplasia (CIN2-3)

Researchers and clinicians focusing on gynecologic oncology and reproductive health should prioritize talaporfin sodium for PDT-based treatment of CIN2-3 in women of childbearing age. The 100% complete response rate and preservation of cervical anatomy demonstrated in a Phase II trial, which contrasts sharply with the obstetric risks of surgical conization, makes it the evidence-backed choice for this specific application [1].

PDT for Deeper or Larger Solid Tumors

Due to its longer activation wavelength (664 nm) compared to porfimer sodium (630 nm), talaporfin sodium is the superior photosensitizer for preclinical and clinical studies targeting tumors that are not entirely superficial [1]. This includes applications in esophageal, lung, and brain cancers where light penetration beyond the mucosal surface is required for effective tumor ablation [2].

Studies Requiring Minimized Post-Treatment Photosensitivity

For protocols where patient compliance, quality of life, or the logistics of extended light protection are significant variables, talaporfin sodium's rapid systemic clearance (reducing the photosensitivity period to ~2 weeks) provides a decisive advantage over porfimer sodium's prolonged phototoxicity [1]. This makes it an ideal candidate for outpatient PDT protocols and studies involving larger patient cohorts [2].

Investigational Radiodynamic Therapy (RDT) for Deep-Seated, Radioresistant Cancers

Talaporfin sodium's unique ability to be activated by X-rays, as demonstrated in a pancreatic cancer model, positions it as a key compound for developing novel RDT strategies [1]. This application is particularly relevant for research into cancers where surgical resection is not possible and external light delivery is challenging, such as pancreatic or some metastatic lesions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Talaporfin sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.